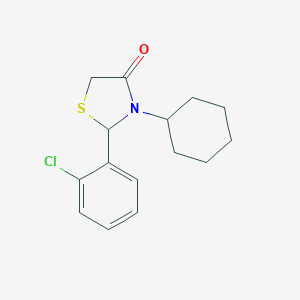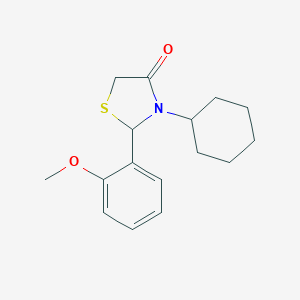![molecular formula C24H24ClN5O B504615 1-(4-chlorophenyl)-6-methyl-5-[4-(4-methyl-1-piperidinyl)phenyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504615.png)
1-(4-chlorophenyl)-6-methyl-5-[4-(4-methyl-1-piperidinyl)phenyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-6-methyl-5-[4-(4-methyl-1-piperidinyl)phenyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core, makes it a subject of interest in medicinal chemistry and drug discovery .
Vorbereitungsmethoden
The synthesis of 1-(4-chlorophenyl)-6-methyl-5-[4-(4-methyl-1-piperidinyl)phenyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-component reactions. One common method is the cyclocondensation reaction, which can be performed under both conventional and green synthesis conditions. For instance, a one-pot multi-component reaction involving 2,4-dichlorobenzaldehyde, acetophenone, ethyl cyanoacetate, and malononitrile can yield the desired pyrazolo[3,4-d]pyrimidine derivatives . Ultrasonic-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
1-(4-chlorophenyl)-6-methyl-5-[4-(4-methyl-1-piperidinyl)phenyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Cycloaddition: The compound can participate in cycloaddition reactions, forming new heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-6-methyl-5-[4-(4-methyl-1-piperidinyl)phenyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been studied for various scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-cancer agent, particularly as a CDK2 inhibitor, which targets tumor cells selectively.
Antimicrobial Activity: The compound has demonstrated moderate to strong antimicrobial activity against various microbial strains.
Anticancer Activity: Studies have shown its efficacy against renal cancer cell lines and other cancer types.
Pharmacological Potential: It has been explored for its potential in treating diseases like Parkinson’s, CNS cancer, and human leukemia.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-6-methyl-5-[4-(4-methyl-1-piperidinyl)phenyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds with key amino acids in the enzyme’s active site, enhancing its inhibitory effect .
Vergleich Mit ähnlichen Verbindungen
1-(4-chlorophenyl)-6-methyl-5-[4-(4-methyl-1-piperidinyl)phenyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidin-4-ol: Known for its anticancer activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its CDK2 inhibitory activity.
1-Phenyl-3-methyl-4-aryl-pyrazolo[3,4-d]pyrimidine-6-thiol: Evaluated for its antimicrobial properties.
Eigenschaften
Molekularformel |
C24H24ClN5O |
|---|---|
Molekulargewicht |
433.9g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-6-methyl-5-[4-(4-methylpiperidin-1-yl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H24ClN5O/c1-16-11-13-28(14-12-16)19-7-9-20(10-8-19)29-17(2)27-23-22(24(29)31)15-26-30(23)21-5-3-18(25)4-6-21/h3-10,15-16H,11-14H2,1-2H3 |
InChI-Schlüssel |
FCPILGUUNQWDPT-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)N3C(=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)Cl)C |
Kanonische SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)N3C(=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B504532.png)
![4-bromo-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B504534.png)
![Tert-butyl 3-[(3-tert-butoxy-3-oxopropyl)(2,3-dihydroxypropyl)amino]propanoate](/img/structure/B504536.png)
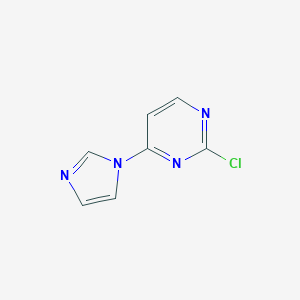
![2-(2-Thienyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B504540.png)

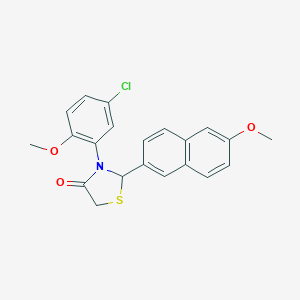
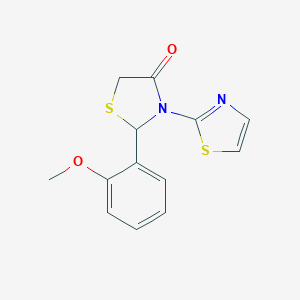
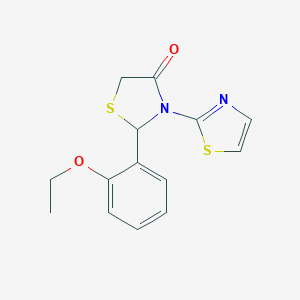
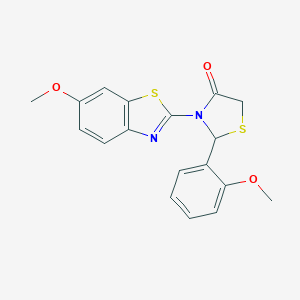
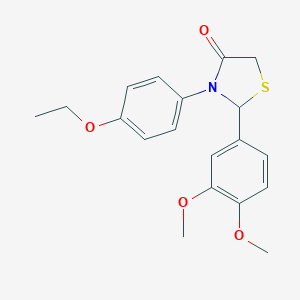
![2-[4-(Benzyloxy)phenyl]-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B504551.png)
